

OG-L002 Hydrochloride: In Vivo Experimental Design Application Notes

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Compound of Interest		
Compound Name:	OG-L002 hydrochloride	
Cat. No.:	B10764183	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] Dysregulation of LSD1 has been implicated in the pathogenesis of various diseases, including viral infections, cancer, and hematological disorders.[4][5][6] These application notes provide detailed protocols and experimental design considerations for the in vivo evaluation of OG-L002 hydrochloride in preclinical models of Herpes Simplex Virus (HSV) infection, sickle cell disease (SCD), and cancer.

Mechanism of Action

OG-L002 hydrochloride exerts its biological effects by inhibiting the demethylase activity of LSD1.[1][2] In the context of viral infections like HSV, LSD1 is required for the initiation of viral immediate-early (IE) gene expression.[5][7] By inhibiting LSD1, OG-L002 promotes a repressive chromatin state on viral gene promoters, characterized by increased H3K9 methylation, thereby blocking viral replication and reactivation from latency.[5] In sickle cell disease, inhibition of LSD1 leads to the derepression of the fetal γ-globin gene, resulting in increased production of fetal hemoglobin (HbF), which can ameliorate the clinical manifestations of the disease.[2][6] In cancer, LSD1 is often overexpressed and contributes to



oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways.[8][9] OG-L002 can thus reactivate tumor suppressor gene expression and inhibit cancer cell proliferation and metastasis.

Data Presentation

In Vitro Potency of OG-L002

Target	IC50 (nM)	Selectivity vs. MAO-A	Selectivity vs. MAO-B	Reference
LSD1	20	69-fold	36-fold	[1]
MAO-A	1380	-	-	[2]
МАО-В	720	-	-	[2]

In Vivo Efficacy of OG-L002 in a Mouse Model of HSV Infection

Treatment Group	Dose (mg/kg/day, i.p.)	Duration	Viral Load Reduction in Trigeminal Ganglia (vs. Vehicle)	Reference
OG-L002	6	7 days	Dose-dependent reduction	[4][5]
OG-L002	20	7 days	Significant reduction	[5]
OG-L002	40	7 days	Maximal reduction observed	[4][5]

In Vivo Efficacy of OG-L002 in a Sickle Cell Disease Mouse Model



Treatment Group	Dose (µg/g/day)	Duration	% F-cells (vs. DMSO)	Reduction in Sickled RBCs	Reference
OG-L002	1	4 weeks	Increased to ~6% (from ~2.5%)	Apparent reduction	[2][10]
GSK-LSD1 (comparator)	1	4 weeks	Increased to ~8% (from ~2.5%)	Apparent reduction	[2][10]

Experimental Protocols In Vivo Model of Herpes Simplex Virus (HSV) Infection

This protocol is designed to evaluate the efficacy of **OG-L002 hydrochloride** in a murine model of primary HSV-1 or HSV-2 infection.

Materials:

- OG-L002 hydrochloride
- Vehicle (e.g., DMSO, PEG300, Tween-80 in sterile water)[1]
- 6-8 week old BALB/c mice
- HSV-1 or HSV-2 strain
- Acyclovir (positive control)
- Sterile syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the experiment.
- OG-L002 Formulation: Prepare a stock solution of **OG-L002 hydrochloride** in DMSO. For in vivo administration, a common formulation involves a multi-step dilution into a vehicle like



PEG300, Tween-80, and sterile water to ensure solubility and minimize toxicity.[1] A final concentration should be calculated based on the desired dose and an injection volume of 100-200 µL per mouse.

Treatment Groups:

- Group 1: Vehicle control (i.p.)
- Group 2: OG-L002 (e.g., 20 mg/kg/day, i.p.)
- Group 3: OG-L002 (e.g., 40 mg/kg/day, i.p.)
- Group 4: Acyclovir (e.g., 100 mg/kg/day, oral gavage or i.p.)

Treatment and Infection:

- Administer the assigned treatment daily for 7 days prior to infection.
- On day 7, infect the mice intranasally with a lethal or sub-lethal dose of HSV.[5]
- Continue daily treatment for an additional 5-10 days post-infection.

Endpoint Analysis:

- Viral Load: At selected time points (e.g., days 3, 5, and 10 post-infection), euthanize a subset of mice from each group and harvest the trigeminal ganglia.[5] Determine viral DNA levels by qPCR.
- Survival: Monitor the remaining mice for signs of disease and record survival rates for up to 21 days post-infection.
- Toxicity: Monitor body weight and general health of the animals throughout the study.

In Vivo Model of Sickle Cell Disease (SCD)

This protocol outlines the evaluation of **OG-L002 hydrochloride** in a transgenic mouse model of SCD (e.g., Townes model) to assess its ability to induce fetal hemoglobin.

Materials:



OG-L002 hydrochloride

- Vehicle (e.g., DMSO)
- SCD mice (e.g., hα/hα::βS/βS, Townes model)[2]
- Flow cytometry antibodies (anti-human HbF)
- · Reagents for complete blood count (CBC) and blood smear analysis

Procedure:

- Animal Acclimation and Baseline Measures: Acclimate SCD mice for at least one week.
 Collect baseline blood samples for CBC and HbF analysis.
- OG-L002 Formulation: Prepare a solution of OG-L002 in a suitable vehicle such as DMSO for daily administration.
- Treatment Groups:
 - Group 1: Vehicle control (e.g., DMSO, i.p. or subcutaneous)
 - Group 2: OG-L002 (1 μg/g body weight per day)
- Treatment: Administer the assigned treatment daily for 4 weeks.[2]
- Endpoint Analysis:
 - Fetal Hemoglobin Levels: At the end of the treatment period, collect whole blood and stain with an anti-human HbF antibody. Analyze the percentage of F-cells by flow cytometry.[2]
 - Hematological Parameters: Perform a complete blood count to assess red blood cell numbers, hematocrit, and reticulocyte counts.[2]
 - RBC Morphology: Prepare blood smears and perform Wright-Giemsa staining to visually assess the number of sickled red blood cells.[2][10]



Gene Expression: Isolate RNA from hematopoietic tissues (e.g., bone marrow, spleen)
 and perform qRT-PCR to measure γ-globin mRNA expression levels.

In Vivo Xenograft Model of Cancer

This protocol provides a general framework for assessing the anti-tumor efficacy of **OG-L002 hydrochloride** in a subcutaneous xenograft model. The specific cancer cell line and mouse strain should be chosen based on the cancer type of interest where LSD1 is implicated.

Materials:

- OG-L002 hydrochloride
- Vehicle for in vivo administration
- Cancer cell line with known LSD1 expression/dependency (e.g., HCT-116 for colorectal cancer, CWR22-RV1 for prostate cancer)[11][12]
- Immunocompromised mice (e.g., Athymic Nude-Foxn1nu or SCID mice)
- Standard chemotherapy for the chosen cancer type (optional, for combination studies)

Procedure:

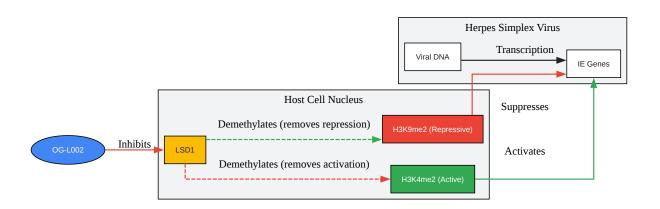
- Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Inoculate a suspension of cancer cells (e.g., 2.5 x 10⁶ cells) subcutaneously into the flank of each mouse.[11]
- Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined average size (e.g., 125 mm³), randomize the mice into treatment groups.[11]
- Treatment Groups:
 - Group 1: Vehicle control (daily i.p.)
 - Group 2: OG-L002 (dose to be determined by tolerability studies, e.g., daily i.p.)



- Group 3: Standard-of-care chemotherapy (optional)
- Group 4: OG-L002 in combination with standard-of-care chemotherapy (optional)
- Treatment and Monitoring: Administer treatments as scheduled (e.g., daily for 4 weeks).[12] Measure tumor volume at regular intervals (e.g., twice weekly). Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint Analysis:
 - Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
 - Pharmacodynamic Markers: A portion of the tumor tissue can be flash-frozen or fixed for analysis of pharmacodynamic markers, such as changes in histone methylation (H3K4me2, H3K9me2) by Western blot or immunohistochemistry, and changes in the expression of LSD1 target genes by qRT-PCR.
 - Toxicity Assessment: Perform necropsy and collect major organs for histological analysis to assess any potential treatment-related toxicity.

Visualizations



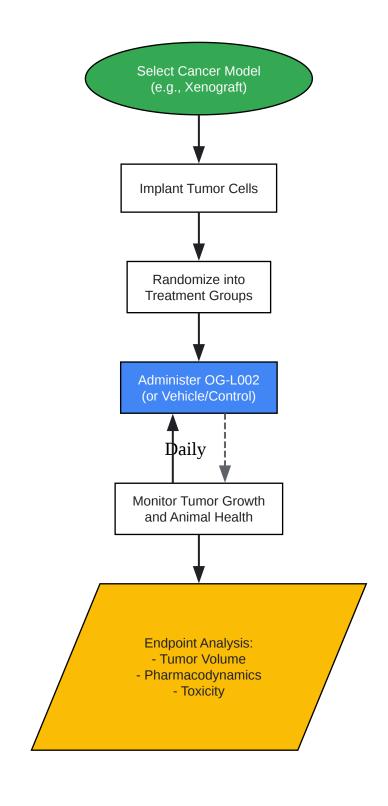


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Caption: OG-L002 inhibits LSD1, leading to increased repressive H3K9 methylation on viral DNA and suppression of HSV immediate-early (IE) gene transcription.









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